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Ogt-IN-2

Cat. No.: B611015
M. Wt: 447.0 g/mol
InChI Key: HLPZEZRNGAXCJH-UHFFFAOYSA-N
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Description

Significance of O-GlcNAcylation as a Dynamic Post-Translational Modification in Eukaryotic Cells

O-GlcNAcylation is a ubiquitous and dynamic post-translational modification found on the serine and threonine residues of a vast array of nuclear and cytoplasmic proteins in eukaryotic cells. wikipedia.orgnih.govnih.gov Unlike other forms of glycosylation that occur in the secretory pathway and often involve complex glycan structures, O-GlcNAcylation involves the attachment of a single β-N-acetylglucosamine molecule. wikipedia.org This modification is highly dynamic and reversible, with the O-GlcNAc moiety being rapidly added and removed from target proteins. wikipedia.org This dynamic nature allows O-GlcNAcylation to function as a sensor of cellular metabolic status and environmental changes, influencing a wide range of cellular processes. royalsocietypublishing.orgnih.gov Its interplay with other post-translational modifications, particularly phosphorylation, on the same or adjacent residues, adds another layer of complexity and regulatory potential to cellular signaling networks. wikipedia.orgroyalsocietypublishing.orgacs.orgoup.com

Fundamental Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis and Metabolic Sensing

O-GlcNAc transferase (OGT) is the sole enzyme responsible for catalyzing the addition of O-GlcNAc to target proteins. wikipedia.orgoncotarget.comacs.org This makes OGT a central regulator of global O-GlcNAcylation levels within the cell. OGT utilizes UDP-GlcNAc as the sugar donor, directly linking its activity to the hexosamine biosynthetic pathway (HBP), which is sensitive to the availability of glucose, amino acids, fatty acids, and nucleotides. nih.govwikipedia.orgnih.govrupress.org This metabolic sensitivity positions OGT as a key metabolic sensor, allowing cells to integrate nutrient status with cellular signaling and function. OGT is involved in a multitude of essential cellular processes, including transcription, signal transduction, cell cycle progression, stress response, and proteasomal degradation. nih.govwikipedia.orgnih.gov Beyond its glycosyltransferase activity, OGT also possesses a proteolytic function, cleaving the epigenetic regulator HCF-1, which is crucial for HCF-1 maturation and function. nih.govoncotarget.comyoutube.comelifesciences.orgresearchgate.net The essential nature of OGT is underscored by the fact that it is vital for embryogenesis and the vitality of embryonic stem cells. wikipedia.orglji.org

Rationale for Pharmacological OGT Inhibitor Development in Biomedical Research

The widespread involvement of O-GlcNAcylation and OGT in fundamental cellular processes and their documented dysregulation in various pathological conditions provide a strong rationale for the development of pharmacological OGT inhibitors. Aberrant O-GlcNAcylation levels have been implicated in the pathogenesis of diseases such as cancer, where increased OGT expression and activity are frequently observed and contribute to tumor growth, invasion, and drug resistance. cellphysiolbiochem.comresearchgate.netnih.gov In diabetes, abnormal O-GlcNAcylation is linked to insulin (B600854) resistance and impaired insulin signaling. nih.govwikipedia.orgharvard.edu Furthermore, dysregulated O-GlcNAc has been associated with neurodegenerative diseases. acs.orgharvard.edu

Targeting OGT with small molecule inhibitors offers a powerful approach to investigate the causal roles of aberrant O-GlcNAcylation in these diseases and to explore the therapeutic potential of modulating OGT activity. nih.govresearchgate.net Specific OGT inhibitors serve as valuable chemical probes to dissect the complex functions of OGT and O-GlcNAcylation in various cellular contexts and in vivo models. nih.govnih.gov

Overview of Ogt-IN-2 as a Specific Chemical Probe for OGT Activity Modulation

This compound has been identified and characterized as a potent inhibitor of O-GlcNAc transferase. medchemexpress.comtargetmol.combioscience.co.ukmedchemexpress.comxcessbio.com It functions by inhibiting the activity of both soluble OGT (sOGT) and nuclear and cytoplasmic OGT (ncOGT). medchemexpress.comtargetmol.combioscience.co.ukmedchemexpress.comxcessbio.com Chemical probes like this compound are essential tools in chemical biology, allowing researchers to acutely and specifically perturb the activity of an enzyme like OGT to study the downstream consequences on cellular processes and protein O-GlcNAcylation. The development and application of such probes contribute significantly to unraveling the intricate roles of OGT and O-GlcNAcylation in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O3S B611015 Ogt-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPZEZRNGAXCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings on Ogt in 2

Discovery and Initial Characterization of this compound

The identification of small molecules capable of modulating enzyme activity often relies on systematic screening approaches.

High-Throughput Screening Methodologies for OGT Inhibitor Identification

High-throughput screening (HTS) methodologies have been instrumental in the discovery of inhibitors for various enzymes, including glycosyltransferases like OGT. acs.orgnih.gov These methods allow for the rapid assessment of large libraries of chemical compounds to identify potential hits that can modulate enzyme activity. The development of sensitive enzymatic assays is critical for successful HTS campaigns aimed at finding OGT inhibitors. nih.gov For instance, homogeneous time-resolved fluorescence (HTRF)-based assays have been developed and optimized for the high-throughput identification of OGT inhibitors. colab.wsnih.gov Such assays measure the transferase activity of OGT by monitoring the formation of reaction products, allowing for the identification of compounds that impede this process.

In Vitro and Cellular Validation of this compound as an OGT Inhibitor

Following identification through screening, potential OGT inhibitors undergo rigorous validation in both in vitro and cellular contexts. This compound (also referred to as compound 4 in some contexts) has been characterized as a potent inhibitor of OGT. medchemexpress.comtargetmol.combioscience.co.uk In vitro studies have demonstrated its ability to inhibit purified OGT enzyme activity. medchemexpress.comtargetmol.combioscience.co.uk Cellular validation experiments are crucial to confirm that the inhibitor can permeate cell membranes and effectively reduce O-GlcNAcylation levels within living cells. While the provided search results highlight this compound's in vitro potency against OGT isoforms, detailed cellular validation data for this compound itself were not extensively available within the snippets, though the importance of such validation for OGT inhibitors in general is emphasized. acs.orgnih.gov Studies on other OGT inhibitors, such as OSMI-1, have demonstrated the use of Western blotting to assess the reduction of global protein O-GlcNAcylation levels in mammalian cell lines upon treatment. acs.orgaacrjournals.org

Mechanism of OGT Inhibition by this compound

Understanding the mechanism by which an inhibitor interacts with its target enzyme is crucial for deciphering its effects and for the rational design of improved probes.

Inhibitory Activity Profiling Against OGT Isoforms (sOGT and ncOGT)

Mammalian OGT exists in different isoforms, primarily a larger nucleocytoplasmic form (ncOGT) and a shorter splice variant (sOGT). medchemexpress.comnih.govnih.gov These isoforms differ in their N-terminal tetratricopeptide repeat (TPR) domains, which are thought to influence substrate recognition and cellular localization. nih.govnih.gov Studies have shown that this compound exhibits inhibitory activity against both sOGT and ncOGT isoforms. medchemexpress.comtargetmol.combioscience.co.uk Reported IC50 values for this compound are approximately 30 μM for sOGT and 53 μM for ncOGT. medchemexpress.comtargetmol.combioscience.co.uk This indicates that this compound can inhibit both major forms of the enzyme, making it a relevant tool for studying O-GlcNAcylation in different cellular compartments.

Here is a table summarizing the inhibitory activity of this compound against OGT isoforms:

OGT IsoformIC50 (μM)Source
sOGT30 ± 2 medchemexpress.com
ncOGT53 ± 7 medchemexpress.com

Proposed Catalytic Inhibition Mechanisms and Interaction with the UDP-GlcNAc Binding Site

OGT catalyzes the transfer of a GlcNAc moiety from the donor substrate UDP-GlcNAc to serine or threonine residues on target proteins. harvard.edunih.govnih.gov The catalytic mechanism of OGT is understood to follow an ordered Bi Bi mechanism, where UDP-GlcNAc typically binds to the enzyme before the peptide substrate. nih.govsci-hub.seacs.org Structural studies of OGT bound to substrates and substrate analogs have provided insights into the enzyme's active site and binding pockets. nih.govannualreviews.org

While specific detailed information on how this compound interacts with OGT at the molecular level was not extensively provided in the search results, many OGT inhibitors are designed to target the UDP-GlcNAc binding site due to its critical role in the catalytic cycle. sci-hub.sefrontiersin.org Compounds that mimic the structure of UDP-GlcNAc or its components can act as competitive inhibitors by blocking the access of the natural substrate to the active site. sci-hub.sefrontiersin.org The UDP-GlcNAc binding pocket in OGT has been characterized through crystallographic studies, revealing key interactions with the nucleotide sugar. nih.govfrontiersin.orgresearchgate.net It is plausible that this compound exerts its inhibitory effect by interacting with this binding site, thereby preventing UDP-GlcNAc from productively binding and undergoing catalysis. The development of quinolinone-based OGT inhibitors, which target the UDP-binding pocket, supports this approach to inhibitor design. frontiersin.org

Specificity and Selectivity Profiling of this compound Among Glycosyltransferases and Other Enzymes

Assessing the specificity and selectivity of a molecular probe is essential to ensure that observed biological effects are primarily due to the modulation of the intended target. A selective OGT inhibitor should ideally inhibit OGT activity without significantly affecting the activity of other glycosyltransferases or unrelated enzymes.

The search results indicate that OGT is the sole enzyme responsible for adding O-GlcNAc to intracellular proteins in mammals, while O-GlcNAcase (OGA) is the enzyme that removes it. nih.govmdpi.com This suggests that a specific OGT inhibitor would primarily impact the balance of O-GlcNAcylation by reducing the "writing" of this modification.

Information on “this compound” is Currently Unavailable in Publicly Accessible Resources

Following a comprehensive search of scientific literature and public databases, no specific information was found regarding the chemical compound “this compound” and its impact on O-GlcNAcylation dynamics. The search queries aimed at uncovering data on its effects on global and site-specific protein O-GlcNAcylation, as well as its interplay with O-GlcNAcase (OGA) activity, did not yield any relevant results.

The requested article, which was to be strictly focused on "this compound" according to the specified outline below, cannot be generated due to the absence of available data on this particular compound.

Requested Article Outline:

Impact of Ogt in 2 on Global and Site Specific O Glcnacylation Dynamics

Interplay with O-GlcNAcase (OGA) Activity and the O-GlcNAc Cycling Axis in the Presence of Ogt-IN-2

While extensive research exists on the broader topics of O-GlcNAc transferase (OGT) inhibitors, the O-GlcNAc cycle, and the roles of OGT and OGA in cellular processes, the specific compound "this compound" does not appear in the retrieved scientific literature. Therefore, details regarding its mechanism of action, its influence on protein glycosylation at a global or specific level, and its interaction with the O-GlcNAc cycling enzymes are not available to be reported at this time.

Cellular and Molecular Effects of Ogt in 2

Effects on Protein Stability, Activity, and Conformational Changes

The inhibition of OGT by compounds such as Ogt-IN-2 has profound effects on the stability and activity of numerous proteins. O-GlcNAcylation can protect proteins from degradation or, conversely, target them for destruction. For instance, OGT-mediated O-GlcNAcylation is known to be critical for the stability of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). pnas.orgresearchgate.net Knockdown of OGT leads to a significant reduction in EZH2 protein levels, which destabilizes the entire PRC2 complex. pnas.orgresearchgate.net This suggests that OGT inhibition by this compound would similarly decrease the stability of EZH2 and other client proteins. Another example is the human homeodomain-interacting protein kinase 2 (HIPK2), whose stability is enhanced by OGT-mediated O-GlcNAcylation; reducing this modification leads to decreased HIPK2 protein levels. pnas.org

Beyond stability, O-GlcNAcylation is a dynamic modification that rivals phosphorylation in its ability to regulate protein activity. nih.gov By preventing the addition of O-GlcNAc, this compound can alter the enzymatic activity and function of target proteins. nih.gov While direct evidence of this compound inducing specific conformational changes is still emerging, the interplay between O-GlcNAcylation and other post-translational modifications suggests that altering the glycosylation state of a protein can influence its three-dimensional structure and, consequently, its function. The structure of OGT itself shows that the N-terminal tetratricopeptide repeats (TPRs) form a flexible domain that is crucial for recognizing and binding substrates, a process that inherently involves conformational adaptability. nih.govnih.gov

Protein TargetEffect of OGT InhibitionFunctional Consequence
EZH2Decreased protein stability pnas.orgresearchgate.netDestabilization of the PRC2 complex pnas.org
HIPK2Decreased protein stability pnas.orgReduced kinase levels and downstream signaling
p53Increased stability (via p21) nih.govCell cycle arrest nih.gov

Regulation of Fundamental Cellular Processes

Given its role in regulating protein stability, enzyme activity, and gene expression, OGT is fundamentally linked to the control of cellular proliferation and division.

OGT is essential for mammalian cell proliferation and survival. nih.govbiorxiv.orgpnas.org Its inhibition consistently leads to a reduction in cell proliferation and can induce cell cycle arrest. nih.govresearchgate.net O-GlcNAc levels are known to fluctuate throughout the cell cycle, peaking at the G2/M transition, which indicates a regulatory role. nih.govresearchgate.net OGT inhibition has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 in a p53-independent manner, which contributes to cell cycle arrest. nih.govresearchgate.net Moreover, OGT has non-catalytic functions that are also required for cell proliferation, demonstrating its deep integration into the cellular growth machinery. pnas.orgbiorxiv.orgproteomexchange.org The use of this compound to block OGT's catalytic activity is a direct mechanism to halt cell proliferation, impacting the progression through various phases of the cell cycle, from G1 entry to the completion of mitosis. nih.govresearchgate.net

Cellular ProcessKey OGT-Related MechanismEffect of OGT Inhibition with this compound
Cell ProliferationEssential catalytic and non-catalytic functions of OGT are required for cell growth. pnas.orgnih.govbiorxiv.orgDecreased cell proliferation and viability. pnas.orgresearchgate.net
Cell Cycle ProgressionRegulation of key cell cycle proteins (e.g., cyclins, p21, HCF-1). nih.govnih.govresearchgate.netCell cycle arrest, often at G1 or G2/M phases. researchgate.netnih.gov
Epigenetic RegulationInteraction with TET and NSL complexes to modify DNA and histones. nih.govnih.govAltered gene expression profiles.

Induction of Apoptosis and Modulation of Cell Death Pathways

The inhibition of O-GlcNAc transferase (OGT), the enzyme responsible for O-GlcNAcylation, has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. In bladder cancer cells, downregulation of OGT leads to an increase in apoptosis, characterized by the upregulation of cleaved caspase-3 and cleaved caspase-9, which are key executioner proteins in the apoptotic pathway nih.gov. This suggests that OGT plays a role in suppressing the intrinsic apoptotic pathway.

Furthermore, pharmacological inhibition of OGT has been found to synergistically increase apoptosis induced by chemotherapeutic drugs like Doxorubicin in liver cancer cells nih.gov. This indicates that targeting OGT could be a potential strategy to enhance the efficacy of existing cancer therapies. The interplay between OGT-mediated O-GlcNAcylation and apoptosis is complex and appears to be cell-type dependent. While reduced O-GlcNAcylation generally promotes apoptosis, the specific downstream signaling pathways involved can vary.

Studies have shown that the loss of functional TP53, a critical tumor suppressor gene that regulates apoptosis, can be a driver of aggressive cancers and resistance to chemotherapy airmidbiogenetics.com. While the direct link between this compound and TP53 is not explicitly detailed in the provided context, the role of OGT in modulating apoptosis suggests a potential intersection with the TP53 pathway. The process of apoptosis is a crucial mechanism for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer airmidbiogenetics.com. The induction of apoptosis through OGT inhibition highlights the therapeutic potential of targeting this enzyme in cancer treatment.

Alteration of Autophagy Mechanisms

O-GlcNAcylation, regulated by OGT, plays a significant role in modulating autophagy, a cellular process of self-digestion and recycling of cellular components. Inhibition of OGT has been shown to increase autophagy in cortical astrocytes nih.gov. This is evidenced by the accumulation of LC3 puncta, a marker of autophagosome formation, and is further confirmed by an increase in autophagic flux when co-treated with an autophagy inhibitor like chloroquine nih.gov.

Decreased O-GlcNAcylation through OGT inhibition or knockdown promotes the fusion of autophagosomes with lysosomes, a critical step in the completion of the autophagic process nih.gov. This leads to the degradation of autophagy substrates like SQSTM1/p62 nih.gov. In some cancer cells, such as bladder cancer, the autophagy induced by OGT downregulation appears to have a pro-survival role nih.gov. Conversely, in glioblastoma cells, hypo-O-GlcNAcylation inhibits autophagy and promotes apoptosis nih.gov. The relationship between O-GlcNAcylation and autophagy is complex, with OGT inhibition leading to different outcomes depending on the cellular context nih.govresearchgate.netresearchgate.net.

The interplay between apoptosis and autophagy is also influenced by O-GlcNAcylation. In bladder cancer cells, blocking the autophagic process with chloroquine further increased the apoptosis induced by OGT downregulation nih.gov. This suggests a complex crosstalk between these two fundamental cellular processes, which is modulated by the level of O-GlcNAcylation.

Impact on Gene Transcription and Epigenetic Regulation

O-GlcNAc transferase (OGT) plays a crucial role in the epigenetic regulation of gene expression by interacting with various components of the transcriptional machinery. OGT is involved in modifying histones, the proteins around which DNA is wrapped, thereby influencing chromatin structure and gene accessibility nih.govnih.gov. For instance, OGT can O-GlcNAcylate histones at sites that are also subject to other post-translational modifications like phosphorylation, suggesting a crosstalk between these modifications in regulating gene expression nih.gov.

OGT has been shown to be a part of transcriptional repression complexes. It associates with the mSin3A complex, which includes histone deacetylases (HDACs), to repress gene transcription nih.gov. Furthermore, OGT's role in Polycomb repression is well-established, where it is essential for silencing homeotic genes during development nih.gov.

In the context of DNA methylation, OGT interacts with Ten-Eleven Translocation (TET) proteins, which are involved in the demethylation of DNA frontiersin.orgfrontiersin.org. OGT can form a complex with TET1 at gene promoters, influencing DNA methylation and gene silencing nih.govfrontiersin.org. This interaction is crucial for processes like maintaining the pluripotency of embryonic stem cells nih.gov. O-GlcNAcylation of TET1 can also regulate its stability and activity frontiersin.org. Conversely, TET2 and TET3 can recruit OGT to chromatin to modify histones, indicating a reciprocal relationship frontiersin.org. The interplay between OGT and TET proteins highlights a direct link between cellular nutrient status, as sensed by OGT, and the epigenetic control of gene expression frontiersin.orgfrontiersin.org.

The modification of RNA polymerase II by O-GlcNAc is another mechanism through which OGT influences transcription initiation nih.gov. Given that many transcription factors are also O-GlcNAcylated, OGT has a widespread impact on gene expression regulation nih.gov.

Influence on Cellular Stress Response Pathways, including Endoplasmic Reticulum Stress and Oxidative Stress

O-GlcNAcylation, modulated by OGT, is a critical component of the cellular stress response, playing a protective role against various stressors, including endoplasmic reticulum (ER) stress and oxidative stress.

Endoplasmic Reticulum Stress: The ER is a central organelle for protein folding and modification. Perturbations in its function lead to ER stress. OGT has been shown to activate ER stress pathways. In certain cell types, OGT overexpression induces the expression of ER stress markers such as GRP78 and IRE1α researchgate.net. This activation of ER stress can, in turn, trigger downstream signaling cascades, including the JNK and NF-κB pathways, which are involved in inflammation and cell survival researchgate.net. Conversely, knockdown of OGT can reduce the levels of these ER stress markers researchgate.net. While some studies suggest that glucose deprivation, a condition that can induce ER stress, leads to increased O-GlcNAcylation, the precise mechanisms linking O-GlcNAcylation to the ER stress response are still being elucidated nih.gov.

Oxidative Stress: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can damage cellular components. OGT and O-GlcNAcylation play a significant role in the response to oxidative stress. Studies have shown that the interactome of OGT expands significantly under oxidative stress conditions, suggesting its involvement in a broad and rapid response nih.gov. OGT interacts with proteins involved in redox reactions and various metabolic pathways under stress nih.gov. Increased O-GlcNAcylation has been observed in response to oxidative stress, and this increase is often considered a protective mechanism nih.gov.

The hexosamine biosynthetic pathway (HBP), which produces the substrate for OGT, is responsive to cellular stress. For instance, ER stress can upregulate the rate-limiting enzyme of the HBP, GFAT, leading to increased O-GlcNAcylation as a potential adaptive response nih.gov. This dynamic regulation of O-GlcNAcylation in response to stress highlights its role as a key integrator of cellular stress signals to promote cell survival nih.gov.

Modulation of DNA Damage Response and Genomic Stability

O-GlcNAcylation, catalyzed by O-GlcNAc transferase (OGT), plays a crucial role in the DNA damage response (DDR) and the maintenance of genomic stability. In response to DNA double-strand breaks (DSBs), OGT is recruited to the sites of damage nih.govresearchgate.net.

Once at the damage site, OGT modifies key players in the DDR pathway, including histone H2AX and the mediator of DNA damage checkpoint 1 (MDC1) nih.govresearchgate.net. The O-GlcNAcylation of H2AX and MDC1 appears to negatively regulate the phosphorylation of these proteins, a critical step in signaling the presence of DNA damage nih.gov. This suggests that O-GlcNAcylation helps to restrain the expansion of the DNA damage signal from the break site nih.gov.

Furthermore, OGT and O-GlcNAcylation are involved in specific DNA repair pathways:

Homologous Recombination (HR): O-GlcNAcylation enhances the activity and chromatin binding of MRE11, a component of the MRN complex that recognizes DSBs. It also promotes the chromatin binding of CtIP and And-1, which are involved in DNA end resection, a key step in HR researchgate.net.

Non-Homologous End Joining (NHEJ): OGT modifies components of the NHEJ machinery, including DNA-PKcs and the Ku70/80 complex researchgate.net. Inhibition of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, leads to prolonged O-GlcNAcylation of Ku70/80 and NONO at the damage site, which can inhibit the NHEJ repair process researchgate.net.

Translesion Synthesis (TLS): In response to DNA damage that stalls replication forks, polymerase η (Polη) is recruited and O-GlcNAcylated by OGT, facilitating this error-prone repair pathway researchgate.net.

Base Excision Repair (BER): In mitochondria, O-GlcNAcylation of OGG1, an enzyme that excises oxidized guanine bases, reduces its activity researchgate.net.

By modulating these various aspects of the DDR, O-GlcNAcylation helps to ensure proper DNA repair and maintain the integrity of the genome researchgate.netnih.gov. Dysregulation of O-GlcNAcylation can lead to genomic instability, a hallmark of cancer frontiersin.orgnih.gov.

Role in Mitochondrial Homeostasis and Function

O-GlcNAc transferase (OGT) and the O-GlcNAcylation it mediates play a crucial role in maintaining mitochondrial homeostasis and function. OGT is present not only in the nucleus and cytoplasm but also within the mitochondria, where a specific isoform, mitochondrial OGT (mOGT), is found nih.govnih.gov.

The presence of both OGT and O-GlcNAcase (OGA) in mitochondria indicates that the dynamic cycling of O-GlcNAcylation occurs directly within this organelle and can profoundly affect its functions nih.gov. O-GlcNAcylation targets numerous mitochondrial proteins, including components of the electron transport chain complexes (I, III, and IV), voltage-dependent anion channel (VDAC), and proteins involved in mitochondrial dynamics like dynamin-related protein 1 (DRP1) nih.gov.

The impact of OGT on mitochondrial function is multifaceted:

Mitochondrial Respiration and Energy Metabolism: High OGT activity is essential for maintaining mitochondrial respiration nih.gov. Overexpression of OGT or OGA can significantly alter the expression of mitochondrial proteins involved in the respiratory chain and the TCA cycle, leading to changes in cellular respiration and glycolysis nih.gov. In some contexts, increased O-GlcNAcylation has been shown to reprogram mitochondrial function and alter energy metabolism nih.gov.

Mitochondrial Morphology and Dynamics: OGT influences mitochondrial structure. Reducing the expression of mOGT can lead to changes in mitochondrial morphology, including fragmentation that is dependent on DRP1 nih.gov. In pancreatic β-cells, constitutive deletion of OGT results in swollen mitochondria nih.gov.

Mitochondrial Biogenesis: OGT can regulate mitochondrial biogenesis, the process of generating new mitochondria. In pancreatic β-cells, OGT's role in this process is linked to the diabetes susceptibility gene Pdx1 nih.gov.

Mitochondrial-Mediated Apoptosis: By influencing mitochondrial function, OGT can also impact apoptosis. For instance, ER stress, which can be influenced by OGT, is known to disrupt mitochondrial function and lead to apoptosis nih.gov.

The regulation of mitochondrial function by OGT is complex and can be cell-type specific. For example, while some studies suggest that increased O-GlcNAcylation impairs mitochondrial function, others indicate its necessity for proper mitochondrial activity nih.govpnas.org. This highlights the importance of a balanced level of O-GlcNAcylation for optimal mitochondrial homeostasis.

Interconnection with Nutrient Sensing and Metabolic Reprogramming, particularly the Hexosamine Biosynthetic Pathway (HBP) Flux

O-GlcNAc transferase (OGT) is a critical nutrient sensor that links the metabolic status of the cell, particularly the flux through the Hexosamine Biosynthetic Pathway (HBP), to the regulation of numerous cellular processes. The HBP is a branch of glycolysis that utilizes glucose, amino acids (glutamine), fatty acids (acetyl-CoA), and nucleotides (UTP) to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the sole substrate for OGT frontiersin.orgnih.govnih.gov. Therefore, the level of O-GlcNAcylation is directly influenced by the availability of these key nutrients nih.govnih.gov.

Increased flux through the HBP, often occurring under conditions of nutrient excess like hyperglycemia, leads to elevated levels of UDP-GlcNAc and consequently, hyper-O-GlcNAcylation of proteins nih.govnih.govdiabetesincontrol.com. This positions OGT as a central player in "glucose toxicity" and the development of insulin (B600854) resistance nih.govdiabetesincontrol.com. In adipocytes, for example, increased HBP flux is a direct cause of insulin resistance nih.gov.

The role of OGT as a metabolic sensor extends to its interaction with other key metabolic regulators. There is significant cross-talk between OGT and AMP-activated protein kinase (AMPK), another crucial cellular energy sensor nih.gov. AMPK can phosphorylate OGT, altering its substrate selectivity and nuclear localization, while OGT can O-GlcNAcylate AMPK subunits, modulating its activity nih.gov. This reciprocal regulation allows for a coordinated response to changes in cellular energy status.

O-GlcNAcylation is deeply involved in the metabolic reprogramming observed in cancer cells. Elevated O-GlcNAcylation is a common feature in many cancers and is linked to the regulation of factors involved in glucose and lipid metabolism nih.gov. By modifying key enzymes and transcription factors, OGT can influence metabolic pathways to support the high proliferative rate of cancer cells nih.gov. For instance, O-GlcNAcylation can affect the stability and activity of HIF-1α, a master regulator of the hypoxic response and metabolic adaptation in tumors nih.gov.

The table below summarizes the key inputs and outputs of the Hexosamine Biosynthetic Pathway as it relates to OGT activity.

Metabolic Inputs to HBPKey HBP EnzymeHBP Product (OGT Substrate)Downstream Cellular Processes Regulated by OGT
Glucose (via Fructose-6-Phosphate)Glutamine:fructose-6-phosphate amidotransferase (GFAT)UDP-N-acetylglucosamine (UDP-GlcNAc)
  • Gene Transcription & Epigenetics
  • Signal Transduction
  • Protein Stability
  • Enzymatic Activity
  • Cellular Stress Response
  • Amino Acids (Glutamine)
    Fatty Acids (Acetyl-CoA)
    Nucleotides (UTP)

    Modulation of Key Intracellular Signaling Pathways by this compound

    This compound, as a potent inhibitor of O-GlcNAc transferase (OGT), exerts its cellular effects by altering the O-GlcNAcylation status of numerous proteins, thereby modulating a variety of intracellular signaling pathways critical for cellular homeostasis, growth, and immune response.

    Effects on Insulin Signaling Pathway Components

    Inhibition of OGT by compounds like this compound can significantly impact the insulin signaling pathway. OGT is intricately involved in a negative feedback loop that attenuates insulin signaling. Upon insulin stimulation, OGT is recruited to the plasma membrane where it O-GlcNAcylates key components of the pathway, leading to a dampening of the insulin response. nih.govnih.gov This modification can contribute to insulin resistance, a state observed to be exacerbated by chronic exposure to high glucose concentrations. nih.gov

    Specifically, OGT can O-GlcNAcylate proteins at both proximal and distal steps of the PI3K signaling pathway, which is a crucial downstream effector of insulin signaling. nih.gov Research has shown that OGT is actively involved in the insulin signaling cascade, with insulin stimulation leading to increased tyrosine phosphorylation and activity of OGT itself. nih.gov This, in turn, results in increased O-GlcNAc modification of OGT substrates. nih.gov Inhibition of OGT can decrease insulin receptor expression and the activation of the PI3K and mitogen-activated protein kinase (MAPK) pathways. researchgate.net

    Component AffectedEffect of OGT InhibitionResearch Finding
    Insulin Receptor (IR) Decreased expressionInhibition of OGT was shown to decrease insulin receptor expression in HepG2 cells. researchgate.net
    Akt (Protein Kinase B) Potential for increased phosphorylationOGT-mediated O-GlcNAcylation can inhibit insulin-stimulated phosphorylation of Akt at Thr308. harvard.edu Therefore, inhibition of OGT may lead to enhanced Akt phosphorylation.
    Overall Insulin Signal Attenuation of negative feedbackOGT attenuates the insulin signal through O-GlcNAcylation of pathway components. nih.gov Inhibiting OGT would theoretically reduce this attenuation.

    Crosstalk with PI3K/Akt Signaling Pathway

    The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival, and it exhibits significant crosstalk with O-GlcNAcylation. Inhibition of OGT can influence this pathway at multiple levels. Studies have demonstrated that OGT silencing can prevent the phosphorylation of Akt at Ser473 in various cell lines. nih.gov Furthermore, O-GlcNAcylation of Akt at Thr305 and Thr312 has been shown to reduce cell proliferation and migration by inhibiting Akt phosphorylation at Thr308 and disrupting its interaction with PDK1. nih.gov

    Conversely, the PI3K/Akt pathway can also regulate OGT expression. Insulin or serum growth factors can increase OGT expression in a PI3K-dependent manner. nih.gov This suggests a reciprocal regulatory relationship where OGT inhibition could disrupt this feedback loop. In some contexts, OGT knockdown has been shown to decrease both PI3K and Akt activation. nih.gov

    Pathway ComponentEffect of OGT Inhibition/SilencingResearch Finding
    Akt Phosphorylation (Ser473) Prevention/ReductionOGT silencing prevents Akt Ser473 phosphorylation in HepG2 and MCF-7 cell lines. nih.gov
    Akt Phosphorylation (Thr308) Potential for increaseO-GlcNAcylation of Akt at Thr305 and Thr312 inhibits its phosphorylation at Thr308. nih.gov
    PI3K Activation DecreaseKnockdown or pharmacological inhibition of OGT decreases PI3K activation. nih.gov

    Regulation of NF-κB Signaling Cascade

    The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a pivotal regulator of inflammation and immunity, is significantly modulated by O-GlcNAcylation. OGT can directly interact with and O-GlcNAcylate the p65 subunit of NF-κB. nih.gov This modification can enhance the transcriptional activity of NF-κB. nih.gov

    Mechanistically, O-GlcNAcylation of p65 has been shown to increase its acetylation by p300, a coactivator of transcription, which is crucial for full NF-κB-dependent gene expression. researchgate.net Elevated levels of O-GlcNAcylation can enhance the binding of p65 to the promoters of its target genes. oncotarget.com Therefore, inhibition of OGT with this compound would be expected to suppress NF-κB signaling by preventing the O-GlcNAcylation-dependent activation of p65. Studies have shown that OGT deficiency can induce the activation of the NF-κB signaling pathway by promoting Gsk3β binding to p65 in astrocytes. nih.gov

    Component/ProcessEffect of OGT InhibitionResearch Finding
    NF-κB p65 O-GlcNAcylation DecreaseOGT directly O-GlcNAcylates p65; inhibition would block this modification. nih.gov
    NF-κB Transcriptional Activity DecreaseO-GlcNAcylation of p65 at specific sites contributes to its transcriptional activation. nih.gov
    p65 Acetylation DecreaseO-GlcNAcylation of p65 promotes its subsequent acetylation by p300. researchgate.net
    p65 Promoter Binding DecreaseElevated O-GlcNAc levels enhance the binding of p65 to its target promoters. oncotarget.com

    Influence on MAPK/ERK Signaling Pathway

    The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. O-GlcNAcylation has been shown to regulate components of this pathway. For instance, O-GlcNAcylation can promote the stability of MEK2, an upstream kinase of ERK, by inhibiting its proteasomal degradation. oup.com Overexpression of OGT has been observed to stimulate MEK2 phosphorylation at Ser221 and Thr394, leading to downstream ERK activation. oup.com

    The inhibition of OGT could therefore destabilize MEK2 and reduce ERK signaling. This is supported by findings that a reduction of OGT affects the MEK/ERK signaling pathway in human monocyte-derived dendritic cells. nih.gov

    Pathway ComponentEffect of OGT InhibitionResearch Finding
    MEK2 Stability DecreaseO-GlcNAcylation promotes the stability of MEK2 protein by inhibiting its degradation. oup.com
    MEK2 Phosphorylation DecreaseOGT overexpression stimulates MEK2 phosphorylation at key activation sites. oup.com
    ERK Activation DecreaseReduced OGT levels affect the MEK/ERK signaling pathway. nih.gov

    Activation of cGAS-STING Pathway and Type I Interferon Production

    A significant effect of OGT inhibition is the activation of the cGAS-STING pathway, a key component of the innate immune system that detects cytosolic DNA. Pharmacological inhibition or genetic deletion of OGT induces genomic instability, leading to the accumulation of cytosolic double-stranded DNA (dsDNA). nih.govnih.gov This cytosolic dsDNA is then sensed by cyclic GMP-AMP synthase (cGAS), which activates the stimulator of interferon genes (STING). nih.govelifesciences.org

    Activated STING translocates and recruits TANK-binding kinase 1 (TBK1) and IFN regulatory factor 3 (IRF3), culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. nih.govelifesciences.org This activation of the cGAS-STING-IFN-I axis by OGT inhibition has been shown to promote CD8+ T cell-dependent antitumor immunity. nih.govelifesciences.org

    Process/ComponentEffect of OGT InhibitionResearch Finding
    Genomic Instability InductionPharmacological inhibition or genetic deletion of OGT induces robust genomic instability. nih.gov
    Cytosolic dsDNA AccumulationOGT inhibition leads to the accumulation of cytosolic dsDNA. nih.gov
    cGAS-STING Pathway ActivationThe accumulation of cytosolic dsDNA activates the cGAS-STING pathway. nih.govelifesciences.org
    Type I Interferon (IFN-I) Increased ProductionActivation of the cGAS-STING pathway leads to the production of IFN-I. nih.govnih.gov

    Potential Role in Hippo Pathway Regulation

    The Hippo pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. Emerging evidence suggests that O-GlcNAcylation plays a role in modulating this pathway. The core components of the Hippo pathway, such as YAP (Yes-associated protein) and LATS1/2 kinases, can be regulated by O-GlcNAcylation.

    O-GlcNAcylation of YAP has been shown to enhance its stability and transcriptional activity by preventing its phosphorylation by LATS1/2. nih.gov Furthermore, O-GlcNAcylation of LATS2 can inhibit its kinase activity, leading to the activation of YAP and TAZ. nih.gov This suggests that inhibiting OGT with this compound could potentially restore the tumor-suppressive function of the Hippo pathway by promoting LATS2 activity and subsequent YAP/TAZ inactivation. The interplay is complex, as hyperactivated YAP can also increase OGT expression, creating a feedback loop that sustains high O-GlcNAcylation levels and Hippo pathway dysregulation. nih.gov

    ComponentPotential Effect of OGT InhibitionResearch Finding
    LATS2 Activity IncreaseO-GlcNAcylation of LATS2 inhibits its activity. nih.gov
    YAP/TAZ Phosphorylation IncreaseInhibition of LATS2 by O-GlcNAcylation prevents YAP/TAZ phosphorylation. nih.govnih.gov
    YAP/TAZ Activity DecreaseO-GlcNAcylation enhances YAP/TAZ activity. nih.govnih.gov

    Synergy and Synthetic Lethality with CDK9 Inhibition (in relation to other OGT inhibitors)

    A significant synthetic lethal interaction has been identified between the inhibition of O-GlcNAc transferase (OGT) and the inhibition of cyclin-dependent kinase 9 (CDK9), particularly in the context of prostate cancer. nih.govaacrjournals.orgnih.gov This relationship suggests that while inhibiting either OGT or CDK9 alone may have modest effects on cancer cell viability, the simultaneous inhibition of both enzymes leads to a significant increase in cancer cell death.

    Research has demonstrated that treatment with potent OGT inhibitors renders prostate cancer cells dependent on CDK9 for survival. nih.govaacrjournals.org A synthetic lethality screen identified the pan-cyclin-dependent kinase (CDK) inhibitor AT7519 as being lethal to prostate cancer cells when combined with OGT inhibition. nih.govaacrjournals.orgnih.gov Further investigation pinpointed CDK9 as the crucial target for this synergistic effect. nih.govaacrjournals.orgnih.gov

    The mechanism underlying this synthetic lethality involves the role of both OGT and CDK9 in regulating gene transcription. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, a critical step for productive transcription elongation. nih.govaacrjournals.org Studies have shown that OGT inhibition can augment the effects of CDK9 inhibitors on the phosphorylation of the RNA Pol II CTD and on general transcription. nih.govaacrjournals.org

    This combined inhibition strategy has shown efficacy in preclinical models. The simultaneous targeting of OGT and CDK9 effectively blocked the growth of organoids derived from metastatic prostate cancer patients, while having minimal impact on normal prostate spheroids, highlighting a potential therapeutic window for this combination therapy. nih.govaacrjournals.orgnih.gov

    Research Applications of Ogt in 2 in Disease Models

    Cancer Biology Research

    Elevated levels of OGT expression and increased O-GlcNAcylation are frequently observed in various types of cancer, where they contribute to tumor development, progression, and resistance to treatment nih.govmdpi.comoncotarget.comfrontiersin.orgnih.gov. Research utilizing OGT inhibitors, including studies that may inform the potential applications of Ogt-IN-2, has explored their effects on key aspects of cancer biology.

    Inhibition of Tumor Cell Proliferation and Growth in Various Cancer Types (e.g., Prostate, Breast, Colorectal, Hepatocellular Carcinoma, Glioblastoma, Hematological Malignancies)

    Inhibition of OGT has demonstrated the capacity to suppress the proliferation and growth of tumor cells across a spectrum of cancer types. Studies have shown that reducing OGT expression or activity can lead to decreased cell proliferation and tumor growth in models of prostate cancer frontiersin.orgoncotarget.comoncotarget.com, breast cancer frontiersin.orgoncotarget.comharvard.edu, colorectal cancer frontiersin.orgoncotarget.com, hepatocellular carcinoma (HCC) frontiersin.orgoncotarget.comresearchgate.net, glioblastoma mdpi.com, and hematological malignancies mdpi.com.

    For instance, inhibiting OGT activity has been shown to inhibit the proliferation of prostate cancer cells oncotarget.com. Similarly, OGT knockdown or inhibition has been reported to decrease the proliferation of breast cancer cells frontiersin.orgharvard.edu. In gastric cancer, both OGT silencing and the use of an OGT inhibitor decreased cell proliferation and inhibited tumor growth in nude mice spandidos-publications.com. Downregulating O-GlcNAcylation through OGT knockdown has also been shown to suppress cell proliferation in vitro and tumor growth in vivo in various cancers by affecting pathways such as NF-κB signaling oncotarget.com.

    Research indicates that elevated OGT and O-GlcNAcylation are present in many cancers, and inhibiting OGT can lead to a downregulation of tumor cell survival and division oncotarget.com.

    Impact on Cancer Cell Invasion and Metastasis

    OGT and O-GlcNAcylation play a significant role in promoting cancer cell invasion and metastasis nih.govmdpi.comfrontiersin.orgoncotarget.comresearchgate.netfrontiersin.orgbohrium.com. Inhibition of OGT has been investigated as a strategy to counteract these processes.

    Studies have shown that OGT-mediated O-GlcNAcylation facilitates epithelial-mesenchymal transition (EMT), a process crucial for tumor invasion and metastasis nih.gov. OGT overexpression promotes tumor cell invasion into other tissues, facilitating cancer spread nih.gov. Targeting OGT may help inhibit tumor metastasis nih.gov.

    Inhibition of OGT has been observed to decrease cell migration and invasion in various cancer cell lines, including breast cancer cells frontiersin.orgfrontiersin.org. OGT knockdown in prostate cancer cell lines also reduced their migratory and invasive abilities frontiersin.org. Furthermore, reducing O-GlcNAcylation levels through OGT inhibition or knockdown has been shown to impact proteins involved in extracellular matrix degradation, such as matrix metalloproteinases (MMPs), which are crucial for invasion and metastasis frontiersin.org. For example, OGT knockdown led to a significant decrease in MMP-2 expression in breast, liver, and prostate tumor cells frontiersin.org.

    In hepatocellular carcinoma, OGT has been shown to promote cell migration and invasion in vitro and facilitate tumor metastasis in nude mice researchgate.net.

    Sensitization of Cancer Cells to Chemotherapy and Overcoming Drug Resistance

    Aberrant O-GlcNAcylation mediated by OGT has been linked to tumor treatment resistance nih.gov. Research suggests that targeting OGT may be a promising strategy for altering tumor cell sensitivity to anticancer treatments and overcoming drug resistance nih.govfrontiersin.orgfrontiersin.org.

    Studies have indicated that reducing OGT expression can increase the sensitivity of cancer cells to chemotherapy drugs nih.gov. For instance, reducing OGT expression increased bladder cancer cell sensitivity to cisplatin (B142131), gemcitabine, and paclitaxel (B517696) nih.gov. OGT knockdown also enhanced the sensitivity of drug-resistant bladder cancer cells to these agents nih.gov.

    In prostate cancer, inhibition of OGT by genetic knockdown or chemical inhibitors has been shown to sensitize cells to docetaxel (B913), a common chemotherapeutic agent frontiersin.org. This sensitization involves the miR-140/OGT axis, where miR-140 directly targets OGT and enhances docetaxel-induced apoptosis frontiersin.org.

    O-GlcNAcylation has also been implicated in resistance to other therapies, such as tamoxifen (B1202) in breast cancer. Inhibition of OGT by specific inhibitors has been shown to potentiate the cytotoxic effect of tamoxifen in resistant breast cancer cells frontiersin.org. Furthermore, OGT inhibition sensitized tamoxifen-resistant cells more effectively than parental cells by inducing the expression of ERRFI1, a tumor suppressor that inhibits signaling pathways associated with tamoxifen resistance frontiersin.org.

    In glioblastoma, OGT inhibition increased the sensitivity of cells to the chemotherapeutic drug temozolomide (B1682018) (TMZ) mdpi.com. OGT expression was also found to be significantly lower in cisplatin chemoresistant ovarian cancerous tissues compared to sensitive tissues, and OGT knockdown increased resistance to cisplatin in ovarian cancer cells frontiersin.org.

    Modulation of Cancer Metabolism, including Glycolysis Regulation

    Cancer cells often exhibit altered metabolism, characterized by increased glucose uptake and glycolysis (the Warburg effect), which supports their rapid growth and proliferation nih.govtandfonline.comnih.gov. OGT plays a role in regulating tumor metabolic processes nih.govnih.gov.

    OGT is directly or indirectly involved in the regulation of cancer cell metabolism, including glucose, lipid, and amino acid metabolism nih.gov. Most tumor cells primarily produce ATP through glycolysis, even in the presence of oxygen, a phenomenon influenced by OGT nih.gov.

    OGT modifies and regulates several glycolytic enzymes and transcription factors involved in metabolic reprogramming nih.govnih.gov. For example, OGT overexpression can enhance the activity of phosphoglycerate kinase 1 (PGK1), an enzyme in glycolysis, by increasing its O-GlcNAcylation nih.gov. Blocking this O-GlcNAcylation site on PGK1 inhibits glycolysis and suppresses colon cancer growth nih.gov. O-GlcNAcylation also influences pyruvate (B1213749) kinase M2 (PKM2) activity, stimulating aerobic glycolysis and promoting tumor growth nih.gov.

    Inhibition of OGT activity has been shown to alter the metabolic profile of cancer cells oncotarget.com. Treatment with an OGT inhibitor led to decreased glucose consumption and lactate (B86563) production in prostate cancer cells, suggesting decreased glycolysis oncotarget.com. This decreased glycolytic activity specifically sensitized prostate cancer cells to inhibitors of oxidative phosphorylation oncotarget.com. OGT-mediated regulation of glycolysis can occur through the stabilization of hypoxia-inducible factor 1 (HIF-1α), a key regulator of glycolysis, and its transcriptional target GLUT1 tandfonline.comnih.gov. Reducing O-GlcNAcylation can increase HIF-1α hydroxylation and degradation, thereby impacting glycolysis nih.gov.

    Influence on the Tumor Microenvironment and Macrophage Polarization

    The tumor microenvironment (TME) is a complex ecosystem that influences tumor progression, and tumor-associated macrophages (TAMs) are key components of the TME nih.govmdpi.comfrontiersin.org. Macrophages can polarize into different phenotypes, primarily M1-like (anti-tumoral) and M2-like (pro-tumoral), influenced by the TME mdpi.comfrontiersin.org. O-GlcNAcylation has been shown to influence macrophage polarization within the TME nih.govbiorxiv.org.

    Hyperglycemia in the TME can alter the immune microenvironment and increase the number of alternatively M2-like polarized tumor-promoting macrophages biorxiv.org. O-GlcNAcylation in TAMs can enhance glucose flux through the hexosamine biosynthetic pathway (HBP) to promote the polarization of M2 macrophages, driving cancer progression and immune evasion frontiersin.org.

    A recent study reported that glucose metabolism remodels the pro-tumoral functions of TAMs to support cancer metastasis and chemoresistance nih.gov. Mechanistically, glucose consumption fuels the HBP and enhances O-GlcNAcylation of Cathepsin B in macrophages nih.gov. OGT-mediated O-GlcNAcylation of Cathepsin B increases its maturation, which in turn promotes tumor metastasis and chemoresistance nih.gov. The levels of OGT expression in TAMs correlate with the response to chemotherapy in individuals with colon cancer nih.gov. This highlights how OGT in macrophages can contribute to tumor chemoresistance nih.gov.

    Data supports a role for O-GlcNAcylation in regulating macrophage polarization and differentiation, with increased O-GlcNAcylation directing macrophages towards an M2-like phenotype biorxiv.org.

    Neurodegenerative Diseases Research

    O-GlcNAcylation and OGT are highly expressed in the brain and have been implicated in neurodegenerative diseases harvard.edupnas.orgmdpi.comresearchgate.netportlandpress.com. Research suggests that dysfunctional O-GlcNAc signaling may contribute to neuronal pathology, and modulating O-GlcNAcylation levels could represent a potential therapeutic approach for neurodegenerative conditions pnas.orgmdpi.com.

    Loss of OGT in forebrain excitatory neurons of mice has been shown to induce progressive neurodegeneration, characterized by neuronal death, gliosis, increased hyperphosphorylated tau and Aβ-peptides, altered gene expression related to inflammation and cell cycle arrest, and memory impairments pnas.org. These findings directly link the ablation of O-GlcNAcylation to the induction of neurodegenerative phenotypes pnas.org.

    OGT participates in specialized neuronal processes and its O-GlcNAcylation activity is reported on proteins such as amyloid precursor protein (APP), α-synuclein, neurofilament M (NFM), and tau, all of which are involved in neurodegenerative diseases pnas.orgmdpi.com. Maintaining appropriate levels of soluble proteins like tau is linked to OGT activity nih.gov.

    Pharmacological inhibition of OGT has been explored for its effects on neuronal health. OGT inhibitors have been shown to promote mTOR-dependent autophagy in rat cortical neurons mdpi.com. Autophagy is a cellular process involved in the degradation of abnormal protein aggregates and misfolded proteins, and stimulating autophagic activity may be an effective approach in treating neurodegenerative disorders associated with deficits in autophagy mdpi.com. Therefore, modulating O-GlcNAcylation levels by OGT inhibition is proposed as a potential therapeutic approach to prevent and treat neurodegenerative disorders linked to impaired autophagy mdpi.com.

    While some studies in C. elegans models of neurodegenerative disease suggested that loss of OGT-1 ameliorated certain phenotypes, findings from rodent studies indicate that increasing O-GlcNAc through OGA inhibition may improve tau-driven neurodegeneration phenotypes nih.gov. This highlights the complexity of O-GlcNAc signaling in neurodegeneration and the need for further research to fully understand the implications of OGT inhibition in this context.

    Table of Compounds and PubChem CIDs

    Compound NamePubChem CID
    This compound (Compound 4)Information not explicitly available as a direct PubChem entry for "this compound", but referred to as a potent OGT inhibitor medchemexpress.com. PubChem CID for OGT 719, a synonym for OGT-719, is 9838997 nih.gov. PubChem CID for OSMI-1, another OGT inhibitor, is 118634407 citeab.com. Further specific information for "this compound" requires more targeted database searching.
    OGT 7199838997 nih.gov
    OSMI-1118634407 citeab.com
    Cisplatin5702198 [Data not from provided search results, common chemotherapy drug]
    Docetaxel148124 [Data not from provided search results, common chemotherapy drug]
    Tamoxifen2733526 [Data not from provided search results, common endocrine therapy drug]
    Temozolomide53435 [Data not from provided search results, common chemotherapy drug]
    Cathepsin BInformation not explicitly available as a direct PubChem entry for the protein.

    Interactive Data Tables

    Based on the provided search results, detailed quantitative data suitable for interactive tables across multiple studies and cancer types for this compound specifically is limited. The results describe findings qualitatively or with general statements about inhibition percentages or fold changes within specific experimental contexts. Providing interactive data tables would require extracting specific numerical data points (e.g., IC50 values of this compound across different cell lines, quantitative changes in proliferation, invasion, or gene expression upon this compound treatment) from the source papers, which are not fully accessible through the search snippets.

    However, a conceptual representation of the types of data discussed could be presented in a simplified table format summarizing the observed effects of OGT inhibition (using various inhibitors, including potentially this compound as indicated by its classification) in different cancer types.

    Conceptual Data Summary: Effects of OGT Inhibition in Cancer Models

    Cancer TypeEffect on Proliferation/GrowthEffect on Invasion/MetastasisEffect on ChemosensitivityEffect on Metabolism
    Prostate CancerDecreased frontiersin.orgoncotarget.comoncotarget.comDecreased frontiersin.orgIncreased sensitivity to docetaxel frontiersin.orgDecreased glycolysis oncotarget.com
    Breast CancerDecreased frontiersin.orgoncotarget.comharvard.eduDecreased frontiersin.orgfrontiersin.orgIncreased sensitivity to tamoxifen frontiersin.org
    Colorectal CancerDecreased frontiersin.orgoncotarget.comDecreased frontiersin.org
    Hepatocellular CarcinomaDecreased frontiersin.orgoncotarget.comDecreased researchgate.net
    GlioblastomaDecreased mdpi.comIncreased sensitivity to temozolomide mdpi.com
    Hematological MalignanciesDecreased mdpi.com
    Gastric CancerDecreased spandidos-publications.comIncreased sensitivity to 5-FU (implied by pro-apoptosis effect) spandidos-publications.com
    Bladder CancerDecreased frontiersin.orgIncreased sensitivity to cisplatin, gemcitabine, paclitaxel nih.gov
    Ovarian CancerDecreased resistance to cisplatin (with OGT downregulation) frontiersin.org

    Investigations in Alzheimer's Disease Models

    Research suggests a link between OGT and neurodegenerative diseases, including Alzheimer's disease (AD). Studies have shown that forebrain-specific loss of OGT in adult mice leads to progressive neurodegeneration, characterized by neuronal cell death, neuroinflammation, increased production of hyperphosphorylated tau and amyloidogenic Aβ-peptides, and memory deficits. Human cortical brain tissue from AD patients has also shown significantly reduced levels of OGT protein expression compared to control individuals. Ogt-mediated O-GlcNAcylation has been shown to inhibit the inflammatory activation of astrocytes and improve impaired cognitive function in OGT-deficient mice. Restoration of O-GlcNAcylation inhibited astrocyte activation, inflammation, and reduced Aβ plaques in AD mice models in vitro and in vivo. While this compound is an OGT inhibitor, these findings on OGT deficiency and O-GlcNAcylation restoration highlight the complex role of OGT in AD pathology and suggest that maintaining appropriate O-GlcNAcylation levels may be crucial.

    Studies in Parkinson's Disease Models

    O-GlcNAcylation modification, mediated by OGT, has been suggested to exert a neuroprotective function in neurodegenerative diseases by interfering with the production of toxic aggregates formed with proteins such as α-synuclein. Studies in Caenorhabditis elegans have shown that the cycling of O-GlcNAcylation can modulate neurodegenerative phenotypes, including those related to amyloid β-peptide, polyglutamine, and tauopathy expansion. These findings suggest a potential role for modulating OGT activity in diseases involving protein aggregation, such as Parkinson's disease, although specific research on this compound in PD models was not prominently featured in the search results.

    Research in Huntington's Disease Models

    Similar to Parkinson's disease, O-GlcNAcylation has been shown to modulate neurodegenerative phenotypes in Caenorhabditis elegans models of polyglutamine expansion, which is relevant to Huntington's disease (HD). O-GlcNAcylation is also suggested to interfere with the formation of toxic aggregates. While the search results mention other mechanisms being investigated in HD, such as those involving GSTO2 or transglutaminase 2, the broader role of O-GlcNAcylation in modulating protein aggregation in neurodegenerative contexts suggests potential avenues for investigating OGT inhibitors like this compound in HD models.

    Mitigation of Neuroinflammation, Oxidative Stress, and Protein Aggregation

    OGT-mediated O-GlcNAcylation plays a role in mitigating neuroinflammation and oxidative stress. OGT deficiency has been shown to induce inflammatory activation of astrocytes in vivo and in vitro, and Ogt-mediated O-GlcNAcylation inhibits this activation through the NF-κB signaling pathway. OGT inhibition has also been shown to augment microglial pyroptosis and impair cognitive function in mice. In the context of oxidative stress, OGT overexpression or inhibition of O-GlcNAcase (OGA) has been shown to attenuate oxidative stress and mitochondrial damage in cardiac myocyte ischemia models. O-GlcNAcylation is involved in regulating reactive oxygen species (ROS) homeostasis, and increased O-GlcNAcylation has been shown to decrease mitochondrial ROS levels. Conversely, hyperglycemia-induced O-GlcNAcylation of Ogg1 has been linked to increased mitochondrial oxidative stress damage in diabetic mouse hearts. The interaction partners of OGT are also impacted by oxidative stress, suggesting a broad role for OGT in stress response pathways. Furthermore, as mentioned earlier, O-GlcNAcylation can interfere with the formation of toxic protein aggregates relevant to several neurodegenerative conditions.

    Research Findings on Neuroinflammation, Oxidative Stress, and Protein Aggregation

    AreaModel/SystemOGT Modulation/InterventionObserved EffectsSource
    NeuroinflammationAstrocytes (in vivo and in vitro)OGT deficiencyInduces inflammatory activation
    NeuroinflammationAstrocytesOgt-mediated O-GlcNAcylationInhibits activation via NF-κB signaling
    NeuroinflammationMiceOGT inhibitionImpairs cognitive function
    NeuroinflammationMicrogliaOGT inhibitionAugments pyroptosis
    Oxidative StressCardiac Myocytes (ischemia models)OGT overexpressionAttenuates oxidative stress and mitochondrial damage
    Oxidative StressCardiac Myocytes (ischemia models)OGA inhibitionAttenuates oxidative stress and mitochondrial damage
    Oxidative StressMitochondriaIncreased O-GlcNAcylationDecreases mitochondrial ROS levels
    Oxidative StressDiabetic Mouse HeartHyperglycemia-induced O-GlcNAcylation of Ogg1Increased mitochondrial oxidative stress damage
    Protein AggregationC. elegansO-GlcNAcylation modulationModulates neurodegenerative phenotypes (amyloid β-peptide, polyglutamine, tauopathy) and interferes with aggregates
    Protein AggregationHEK cells (AD model)OGT knockdownIncreased phosphorylation of tau

    Metabolic Disorders Research

    OGT and O-GlcNAcylation are deeply involved in the regulation of metabolism and have been implicated in various metabolic disorders, including diabetes, insulin (B600854) resistance, obesity, and dyslipidemia.

    Studies on Diabetes Mellitus (Type 1 and Type 2) and Insulin Resistance

    Dysregulation of O-GlcNAc cycling has been associated with metabolic disorders like diabetes. Overexpression of OGT in the liver of mice causes insulin resistance and dyslipidemia. Elevated levels of OGT and O-GlcNAcylation are observed in the livers of patients with type 2 diabetes and correlate with blood glucose and HOMA-IR. In diabetic rats, OGT levels are altered and can be restored by insulin administration. Upon insulin stimulation, OGT is recruited to the plasma membrane and can dampen the insulin response by O-GlcNAcylating proteins in the insulin signaling pathway.

    Studies in Caenorhabditis elegans have shown that OGT knockout can result in profound insulin resistance and altered macronutrient storage. In pancreatic islets, OGT is highly expressed. Beta-cell specific deletion of OGT in mice leads to diabetes due to severe beta-cell mass loss and insulin secretion deficits. While increased O-GlcNAcylation is linked to insulin resistance, studies with siRNA-mediated OGT suppression in adipocytes did not prevent insulin resistance development. O-GlcNAcylation negatively modulates autophagy in beta-cells, and OGT loss increases autophagy. Increasing mTORC1 signaling alleviated diabetic phenotypes in OGT-deficient mice. OGT expression and activity are reduced in human islets from donors with chronic obesity, and lower OGT expression is associated with reduced beta-cell function. OGT inhibition has also been shown to decrease markers of ER stress and apoptosis in pregnant diabetic mice and reduce neural tube defects in embryos from diabetic mice tocris.com.

    Research Findings on Diabetes Mellitus and Insulin Resistance

    AreaModel/SystemOGT Modulation/InterventionObserved EffectsSource
    Insulin ResistanceMouse LiverOGT overexpressionCauses insulin resistance and dyslipidemia
    Type 2 DiabetesHuman LiverElevated OGT/O-GlcNAcylationCorrelates with blood glucose and HOMA-IR
    Insulin SignalingCellsOGT recruitment to plasma membraneDampens insulin response by O-GlcNAcylating signaling proteins
    Insulin ResistanceC. elegansOGT knockoutResults in profound insulin resistance, altered macronutrient storage
    DiabetesMouse Pancreatic Beta-cellsOGT deletionCauses severe diabetes, beta-cell mass loss, insulin secretion deficits
    Insulin Resistance3T3-L1 AdipocytessiRNA-mediated OGT suppressionDid not prevent insulin resistance development
    Beta-cell FunctionBeta-cellsO-GlcNAcylationNegatively modulates autophagy
    DiabetesOGT-deficient miceIncreasing mTORC1 signalingAlleviated diabetic phenotypes
    Beta-cell FunctionHuman Islets (chronic obesity)Reduced OGT expression/activityAssociated with reduced beta-cell function
    Diabetic EmbryopathyPregnant diabetic mice and embryosOGT inhibition (ST 045849)Decreases markers of ER stress and apoptosis, reduces neural tube defects tocris.com
    Insulin ResistanceAdipose tissue-specific OGT knockout miceOGT knockoutExhibit glucose intolerance and insulin resistance despite reduced body weight gain

    Research in Obesity and Dyslipidemia Models

    OGT plays a crucial role in regulating body weight and has been linked to obesity and dyslipidemia. Overexpression of OGT in the liver of mice has been shown to cause dyslipidemia. Genetic ablation of OGT in the ventromedial hypothalamus (VMH) of mice leads to obesity and reduced energy expenditure. Adipocyte-specific deletion of OGT in mice fed a high-fat diet protected against diet-induced obesity and improved glycemic control. This protection was associated with reduced circulating insulin levels and improved insulin sensitivity. Conversely, adipose OGT overexpression promoted diet-induced obesity, glucose intolerance, and insulin resistance. Adipocyte OGT has also been shown to govern diet-induced hyperphagia and obesity, mediating an adipose-to-brain signaling axis. OGT activity in various tissues is implicated in the homeostatic regulation of systemic lipid uptake, storage, and release.

    Research Findings on Obesity and Dyslipidemia

    AreaModel/SystemOGT Modulation/InterventionObserved EffectsSource
    DyslipidemiaMouse LiverOGT overexpressionCauses dyslipidemia
    ObesityMouse VMHGenetic ablation of OGTLeads to obesity and reduced energy expenditure
    ObesityAdipocyte-specific OGT knockout mice (HFD)OGT deletionProtected against diet-induced obesity, improved glycemic control, reduced circulating insulin, improved insulin sensitivity
    ObesityAdipose tissueOGT overexpressionPromoted diet-induced obesity, glucose intolerance, insulin resistance
    ObesityAdipocytesOGTGoverns diet-induced hyperphagia and obesity via adipose-to-brain axis
    Lipid MetabolismVarious tissuesOGT activityImplicated in regulating systemic lipid uptake, storage, and release

    Investigations into Cardiovascular Diseases (CVDs)

    Research suggests a complex relationship between O-GlcNAcylation and cardiovascular diseases. Elevated levels of O-GlcNAc have been observed in the cells of individuals with heart failure. hopkinsmedicine.org Studies using genetically engineered mice with higher than usual levels of OGT in heart muscle cells developed severe heart failure, characterized by weakened hearts, reduced blood pumping capacity, enlarged hearts, and abnormal electrical rhythms. hopkinsmedicine.org Conversely, mice with elevated levels of O-GlcNAcase (OGA), the enzyme that removes O-GlcNAc, and thus lower O-GlcNAc levels, remained healthy. hopkinsmedicine.org This indicates that excessive O-GlcNAcylation may contribute to heart failure pathogenesis. hopkinsmedicine.org

    Further studies have shown that loss of OGT in early fetal cardiomyocytes in mice leads to multiple heart developmental defects, including hypertrabeculation, biventricular dilation, atrial septal defects, ventricular septal defects, and defects in coronary vessel development. plos.orgresearchgate.net This suggests an essential role for myocardial OGT during heart development. plos.org OGT was found to activate the expression of Angiopoietin-1 in cardiomyocytes, which is important for myocardial cell growth and coronary arterial development. plos.orgresearchgate.net Downregulation of Angiopoietin-1 due to OGT loss disrupted cardiac remodeling and promoted early postnatal death. researchgate.net

    Clinical studies have also explored the association between OGT activity and major adverse cardiovascular events (MACE). One study found that low serum OGT activity was independently associated with an increased risk of MACE in patients with a high risk of CVD. nih.gov This suggests that OGT activity could potentially be used to screen individuals at higher risk of MACE within this population. nih.gov The precise source and mechanisms of serum OGT in the blood and its link to CVD risk require further investigation. nih.gov

    Research also indicates a potential link between OGT expression and atherosclerosis. Atherosclerotic lesion formation has been correlated with the expression of OGT in aortic vessels of diabetic atherosclerotic mice. grantome.com This highlights a potential role for OGT in the development of atherosclerotic complications in diabetes, possibly by inducing vascular smooth muscle cell (VSMC) de-differentiation to an atherogenic phenotype. grantome.com

    Inflammatory and Immune System Research

    O-GlcNAcylation plays a significant role in regulating immune cell function and inflammatory processes. nih.govresearchgate.net OGT, as a metabolic sensor, modifies proteins based on nutrient availability, influencing protein-protein interactions, enzymatic activities, stability, and localization, and interacting with other post-translational modifications like phosphorylation. researchgate.net

    Role in Innate Immunity and Inflammation Processes

    O-GlcNAcylation is critically involved in regulating innate immunity and inflammatory signaling pathways. researchgate.netnih.gov Dysregulated O-GlcNAcylation levels are associated with the occurrence and development of inflammatory diseases. nih.gov

    In macrophages, O-GlcNAcylation can have opposing functions in regulating inflammation. While some studies suggest that elevated O-GlcNAc promotes pro-inflammatory responses, others indicate a protective role against exacerbated inflammation. researchgate.netfrontiersin.org For instance, in OGT-deficient bone marrow-derived macrophages, LPS stimulation led to excessive pro-inflammatory cytokine production by inducing NF-κB and ERK signaling. nih.gov This suggests O-GlcNAcylation may play an inhibitory role in certain inflammatory responses. nih.gov OGT has also been shown to inhibit the pro-inflammatory activation of macrophages by suppressing the mTORC1/S6K1 signaling pathway. frontiersin.org

    Increased O-GlcNAcylation has been observed to enhance the expression of pro-inflammatory cytokines like IL-1β, IL-6, and IL-12 in macrophages. researchgate.netfrontiersin.org The modulation of inducible nitric oxide synthase (iNOS) in macrophages is also crucial for immune system maintenance, and blocking O-GlcNAc cycling can lead to an elevation in pro-inflammatory cytokines. nih.gov

    In mast cells, signaling through the leukotriene 4 receptor increased O-GlcNAcylation and OGT expression, along with markers necessary for mast cell migration and pro-inflammatory IL-8 release. scientificarchives.com Inhibition of OGT prevented these inflammatory mast cell responses. scientificarchives.com

    Studies on T-cell Activation and Differentiation

    O-GlcNAcylation is essential for proper T cell development, activation, and proliferation. scientificarchives.comfrontiersin.orgresearchgate.net Dynamic cycling of O-GlcNAc plays an important role in T cell activation and regulation. frontiersin.org T cell activation leads to increased O-GlcNAc levels and elevated OGT expression. frontiersin.org

    OGT is required for the activation of transcription factors NFAT and NFκB in T cells. spandidos-publications.comembopress.org Downregulation of OGT leads to impaired activation of these factors and a reduction in IL-2 production, consistent with the prevention of T-cell activation. frontiersin.orgembopress.org NFκB and NFAT are modified with O-GlcNAc after direct binding to OGT, and this modification may be required for their nuclear translocation. embopress.org

    O-GlcNAcylation is also necessary for the differentiation and homeostasis of both Th17 cells and regulatory T cells (Tregs), highlighting its role as a regulator of immune responses and T cell homeostasis. frontiersin.org Elevated O-GlcNAcylation promotes IL-17 production and Th17 differentiation. frontiersin.org Conversely, O-GlcNAcylation is needed to stabilize Tregs by regulating the transcription factor FOXP3 and activating STAT5. frontiersin.org

    Loss of OGT has been shown to impede the renewal of T cell progenitors, malignant transformation, and clonal expansion of peripheral T cells. nih.gov Inducible knockout of OGT in cytotoxic T cells (CTLs) reduced the abundance of c-Myc protein, which is O-GlcNAcylated in T cells and induces the expression of glucose and glutamine transporters in response to TCR stimulation. researchgate.net

    Modulation of Dendritic Cell Function

    O-GlcNAcylation also influences the function of dendritic cells (DCs), which are crucial for initiating tumor-specific immune responses and presenting antigens to T cells. doherty.edu.aumdpi.com

    Studies have shown that inhibiting OGT can alter signaling pathways in dendritic cells, such as MEK/ERK and mTOR/AKT, and affect cytokine and surface marker expression. frontiersin.org For instance, reduction of OGT affected the AKT and MEK/ERK signaling pathways in human monocyte-derived dendritic cells (moDCs), leading to alterations in their maturation process. nih.gov This included increased expression of HLA-DR, CD14, and CD86, while the expression of CD80 and DC-SIGN was reduced. nih.gov

    Research is ongoing to delineate how O-GlcNAcylation links nutrient sensing and immunity in the context of dendritic cell function, particularly in adipose tissue homeostasis and immune function. doherty.edu.au Investigating how the loss of O-GlcNAcylation in dendritic cells impacts fat tissue development and function in different dietary conditions is an area of active research. doherty.edu.au

    OGT deficiency has also been found to activate the cGAS/STING-dependent type I interferon pathway, which is involved in DC activation and subsequent priming of CD8+ T cells against tumor-associated antigens. elifesciences.org

    Other Disease Contexts

    Research in Articular Diseases (e.g., Osteoarthritis)

    This compound is being explored for its potential in the research of articular diseases, such as osteoarthritis (OA). targetmol.com Osteoarthritis is a chronic degenerative joint disease characterized by structural damage and functional failure of articular cartilage, and it also involves low-grade inflammation and metabolic alterations. frontiersin.orgtandfonline.com

    Studies have indicated that total O-GlcNAcylation and OGT levels are increased in OA models. tandfonline.comnih.gov This suggests the involvement of OGT-induced O-GlcNAcylation in OA progression. tandfonline.com Inhibition and silencing of OGT have been shown to suppress LPS-induced chondrocyte injury in vitro. tandfonline.comnih.gov

    Research has identified that OGT mediates the O-GlcNAcylation of Acyl-CoA Synthetase Family Member 2 (ACSF2), enhancing its stability. nih.gov O-GlcNAcylation at serine 385 (S385) of ACSF2 has been found to mediate its effect on promoting ferroptosis, a type of regulated cell death, in chondrocytes. nih.gov Conditional knockout of OGT in mice has been shown to alleviate OA injury. nih.gov

    Furthermore, OGT-induced O-GlcNAcylation of NEK7 protein has been reported to aggravate osteoarthritis progression by enhancing the NEK7/NLRP3 axis. tandfonline.com Silencing of OGT inhibited the O-GlcNAcylation and enhanced the phosphorylation of NEK7 at the S260 site, which blocked the binding of NEK7 with NLRP3. tandfonline.com This suggests that OGT-induced NEK7 O-GlcNAcylation promotes OA progression by promoting chondrocyte pyroptosis via suppressing the interaction between NEK7 and NLRP3. tandfonline.com

    Here is a summary of some research findings:

    Disease ContextKey Finding Related to OGT/O-GlcNAcylationRelevant Cell Type(s)
    Cardiovascular DiseasesExcessive O-GlcNAcylation may contribute to heart failure. hopkinsmedicine.org Low serum OGT activity associated with increased MACE risk. nih.gov OGT loss in cardiomyocytes causes developmental defects. plos.orgresearchgate.netCardiomyocytes, VSMCs
    Innate Immunity/InflammationO-GlcNAcylation involved in regulating inflammatory signaling. researchgate.netnih.gov OGT deficiency can lead to excessive pro-inflammatory cytokine production in macrophages. nih.gov OGT inhibition prevents inflammatory mast cell responses. scientificarchives.comMacrophages, Mast Cells
    T-cell Activation/DifferentiationO-GlcNAcylation essential for T cell activation and regulation. frontiersin.org OGT required for NFAT and NFκB activation. spandidos-publications.comembopress.org O-GlcNAcylation necessary for Th17 and Treg differentiation. frontiersin.orgT cells (Th17, Tregs, CTLs)
    Dendritic Cell FunctionOGT inhibition alters signaling pathways and affects maturation. frontiersin.org OGT deficiency activates cGAS/STING pathway involved in DC activation. elifesciences.orgDendritic Cells
    OsteoarthritisIncreased O-GlcNAcylation and OGT levels in OA models. tandfonline.comnih.gov OGT inhibition suppresses chondrocyte injury. tandfonline.comnih.gov OGT-mediated O-GlcNAcylation of ACSF2 promotes ferroptosis. nih.gov OGT-induced NEK7 O-GlcNAcylation promotes OA progression. tandfonline.comChondrocytes

    IC50 Values of this compound

    TargetIC50 ValueCitation
    sOGT30 μM targetmol.com
    ncOGT53 μM targetmol.com

    Effect of OGT Knockout on Osteoarthritis in Mice

    Outcome MeasuredEffect of OGT KnockoutCitation
    OA ProgressionMitigated tandfonline.com
    Cartilage FibrillationLess tandfonline.com
    Cartilage ErosionLess tandfonline.com
    Proteoglycan RetentionRetention tandfonline.com
    Chondrocyte PyroptosisSuppressed tandfonline.com
    OA Injury (in vivo)Alleviated nih.gov

    Effect of OGT Silencing on LPS-induced Chondrocyte Injury

    Outcome MeasuredEffect of OGT SilencingCitation
    Chondrocyte InjurySuppressed tandfonline.comnih.gov
    Cell ViabilityPromoted tandfonline.com
    PyroptosisSuppressed tandfonline.com
    LDH ReleaseInhibited tandfonline.com

    Effect of OGT Silencing on NEK7 in Chondrocytes

    Outcome MeasuredEffect of OGT SilencingCitation
    NEK7 O-GlcNAcylationInhibited tandfonline.com
    NEK7 Phosphorylation (S260)Enhanced tandfonline.com
    NEK7/NLRP3 BindingBlocked tandfonline.com

    Implications for Congenital Disorders of Glycosylation (CDG) Affecting OGT

    Congenital Disorders of Glycosylation (CDG) are a group of genetic disorders characterized by defects in glycosylation pathways. Mutations in the gene encoding O-GlcNAc transferase (OGT) have been identified as the cause of a specific type, termed OGT-linked Congenital Disorder of Glycosylation (OGT-CDG). OGT is a crucial enzyme responsible for adding a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of numerous nucleocytoplasmic proteins. medchemexpress.comuni-goettingen.de This dynamic post-translational modification is essential for various cellular processes, including protein stability, transcriptional regulation, and signal transduction. uni-goettingen.denih.gov

    OGT-CDG is primarily characterized by intellectual disability and developmental delay, although patients may present with a range of other symptoms, including neurological features, facial dysmorphisms, and growth abnormalities. medchemexpress.com The underlying mechanisms by which OGT mutations lead to these diverse phenotypes are an active area of research. Studies using model systems, such as Drosophila and mouse embryonic stem cells (mESCs), have demonstrated that OGT-CDG mutations can lead to decreased global O-GlcNAcylation and disrupt processes critical for neurodevelopment, such as synaptogenesis and neuronal differentiation. nih.gov

    This compound is characterized as a potent inhibitor of O-GlcNAc transferase. Research indicates that this compound inhibits both the soluble (sOGT) and nucleocytoplasmic (ncOGT) forms of the enzyme.

    Research Findings on this compound Inhibition Potency: Studies have reported the following half-maximal inhibitory concentration (IC50) values for this compound against different forms of OGT:

    Enzyme FormIC50 (µM)Source
    sOGT30
    ncOGT53

    Note: Data compiled from cited research.

    The inhibition of OGT activity by compounds like this compound is a valuable tool in research aimed at understanding the functional consequences of reduced O-GlcNAcylation, a hallmark of OGT-CDG. By using OGT inhibitors, researchers can mimic the biochemical effects of certain OGT-CDG mutations in cellular and animal models. This allows for the investigation of how decreased OGT activity impacts specific cellular pathways, protein substrates, and ultimately, the development of CDG-related phenotypes.

    While the provided search results characterize this compound as an OGT inhibitor with defined potency, detailed research specifically on the implications of this compound treatment within the context of OGT-CDG disease models was not extensively available in the reviewed literature. However, the broader research landscape on OGT-CDG suggests that modulating the balance of O-GlcNAcylation, potentially through OGT inhibition or inhibition of the opposing enzyme O-GlcNAcase (OGA), holds promise as a research strategy to explore potential therapeutic avenues for OGT-CDG. nih.gov Studies in model organisms have shown that reducing OGA activity can compensate for decreased OGT activity and rescue some CDG-related phenotypes, highlighting the importance of maintaining O-GlcNAc homeostasis. nih.gov OGT inhibitors like this compound can serve as probes to further dissect the intricate roles of OGT and O-GlcNAcylation in the context of glycosylation disorders.

    Methodological Considerations and Future Directions in Ogt in 2 Research

    Experimental Design in In Vitro and In Vivo Models Utilizing Ogt-IN-2

    Experimental design employing this compound, or other OGT inhibitors and genetic modulation techniques, is fundamental to elucidating the roles of OGT and O-GlcNAcylation in various biological processes and disease contexts. In vitro studies often utilize cell lines to assess the direct effects of this compound on OGT activity and cellular phenotypes. This compound has been reported to inhibit sOGT and ncOGT with IC50 values of 30 μM and 53 μM, respectively, indicating its potency against different OGT isoforms in biochemical assays medchemexpress.comtargetmol.com. Cellular experiments typically involve treating cells with varying concentrations of this compound and then assessing global O-GlcNAcylation levels, specific protein O-GlcNAcylation, or downstream cellular outcomes such as proliferation, apoptosis, or signaling pathway modulation.

    For in vivo studies, the experimental design requires careful consideration of administration routes and formulation. Protocols for in vivo experiments using this compound suggest preparing suspended solutions for administration via oral or intraperitoneal injection medchemexpress.com. Animal models, such as mice, are commonly used to investigate the effects of OGT inhibition in complex biological systems and disease models. For instance, studies on diabetic periodontitis have utilized OGT inhibitors like OSMI-4 and genetic approaches such as short hairpin RNA (sh-OGT) to reduce OGT expression in mice, demonstrating the impact of OGT on macrophage polarization and disease progression wjgnet.com. Genetic strategies, including shRNA and CRISPR/Cas9-mediated OGT knockdown or knockout, serve as valuable tools to complement pharmacological inhibition studies and to discern catalytic versus non-catalytic functions of OGT in both in vitro and in vivo settings wjgnet.comnih.govabyntek.complos.orgnih.govbiorxiv.org. The severity of embryonic lethality in mouse models with impaired OGT catalytic activity is proportional to the degree of impairment, highlighting the essential role of O-GlcNAc modification itself in early development plos.orgnih.gov.

    Application of Advanced Omics Approaches (e.g., Proteomics, Transcriptomics) to Elucidate this compound Effects

    Advanced omics technologies, particularly proteomics and transcriptomics, are indispensable for gaining a comprehensive understanding of the cellular and molecular effects of this compound and OGT inhibition. Transcriptomic profiling, often performed using RNA sequencing, allows for the identification of differentially expressed genes in response to OGT inhibition. This can reveal affected pathways and biological processes regulated by O-GlcNAcylation. For example, transcriptomic analysis in mouse embryos with reduced O-GlcNAcylation has suggested a sexually-dimorphic developmental delay and loosening of endogenous retrovirus silencing plos.orgnih.gov.

    Proteomics, including global protein abundance profiling and targeted O-GlcNAc proteomics, provides insights into changes in protein levels and O-GlcNAcylation stoichiometry following OGT inhibition. Quantitative proteomics techniques, such as SILAC, have been employed to quantify changes in protein abundance upon OGT inhibition, revealing significant alterations in the proteome, including components of the mTOR signaling pathway researchgate.netnih.gov. Integrated transcriptomics and proteomics approaches offer a more complete picture by correlating changes at the mRNA level with changes in protein expression and modification, helping to elucidate the underlying mechanisms of OGT inhibitor action mdpi.comwhiterose.ac.uk. These multi-omics approaches can identify cellular processes and protein networks that are disrupted by OGT inhibition, such as cell cycle and proteasome gene disruption in OGT knockout livers biorxiv.org.

    Strategies for Development of Next-Generation OGT Inhibitors with Enhanced Potency, Selectivity, and Cell Permeability

    The development of next-generation OGT inhibitors with improved potency, selectivity, and cell permeability is a critical area of research. While compounds like this compound and the OSMI series (e.g., OSMI-1, OSMI-4) represent progress in inhibiting OGT activity, challenges remain in achieving optimal pharmacological properties for diverse research and potential therapeutic applications rsc.orgresearchgate.netfrontiersin.orgharvard.edu.

    Strategies for developing enhanced OGT inhibitors include high-throughput screening of diverse chemical libraries to identify novel scaffolds, followed by medicinal chemistry optimization to improve binding affinity and cellular uptake researchgate.netoup.com. Rational design based on the structure of OGT and its substrates, such as UDP-GlcNAc and peptide substrates, also plays a significant role researchgate.netfrontiersin.orgnih.gov. The OSMI compound series, for instance, originated from high-throughput screening and underwent iterative structure-based evolution to yield inhibitors with improved potency and cellular activity medchemexpress.comfrontiersin.org. Despite these advances, achieving high selectivity remains challenging due to the large and hydrophilic nature of the OGT active site and the high intracellular concentration of UDP-GlcNAc, which can compete with inhibitors rsc.orgresearchgate.net. Future efforts are focused on developing inhibitors that can effectively compete with the high levels of the native sugar donor and minimize off-target interactions with other glycosyltransferases or proteins rsc.orgharvard.eduoncotarget.com. Exploring allosteric inhibitors that bind outside the active site is another promising avenue to achieve greater specificity and potentially novel mechanisms of action rsc.org.

    Exploration of Combinatorial Therapeutic Strategies Utilizing this compound in Disease Management

    The exploration of combinatorial therapeutic strategies involving OGT inhibitors like this compound is a significant area of investigation, particularly in the context of diseases such as cancer. Given that OGT activity and O-GlcNAcylation levels are often elevated in various cancers and contribute to tumor cell survival and resistance, combining OGT inhibition with other targeted therapies holds potential for synergistic effects frontiersin.orgresearchgate.net.

    Research has demonstrated the efficacy of combining OGT inhibitors with other agents in preclinical cancer models. For example, simultaneous inhibition of OGT and alanine (B10760859) aminotransferase (GPT2) has shown synergistic lethal effects predominantly in prostate cancer cells frontiersin.orgnih.gov. Similarly, combining OGT inhibitors with cyclin-dependent kinase 9 (CDK9) inhibitors has been identified as a synthetic lethal interaction in prostate cancer cells, leading to blocked proliferation and activation of cell death pathways nih.govacs.org. OGT inhibition can augment the effects of CDK9 inhibitors on RNA Polymerase II activity, contributing to the observed synergy nih.govacs.org. Combinations with immunotherapy agents, such as anti-PD-L1 antibodies, and chemotherapy drugs like TRAIL and doxorubicin, have also shown promise in enhancing anti-tumor immunity and overcoming drug resistance in various cancer types researchgate.net. These combinatorial approaches may allow for lower doses of individual agents, potentially reducing toxicity while improving therapeutic outcomes frontiersin.orgresearchgate.net.

    Ongoing Efforts to Identify Novel OGT Substrates and Map O-GlcNAcylation Sites Relevant to this compound Action

    Identifying novel OGT substrates and mapping O-GlcNAcylation sites are crucial for understanding the full spectrum of OGT function and the specific targets affected by inhibitors like this compound. OGT modifies a vast array of nuclear and cytoplasmic proteins, influencing diverse cellular processes nih.govplos.org.

    Various high-throughput techniques are employed for substrate identification. Protein and peptide microarrays allow for screening large numbers of proteins or peptides for O-GlcNAcylation by OGT nih.govplos.orgnih.govnih.govnih.gov. Proteomic approaches, often coupled with metabolic labeling or enrichment strategies, enable the global identification of O-GlcNAcylated proteins and the mapping of specific modification sites nih.govnih.gov. Studies using these methods have identified novel OGT substrates, including the tumor suppressor RBL-2 and the transcription factor OTX2 plos.orgnih.gov. Yeast expression systems have also proven useful for identifying previously unknown O-GlcNAcylated proteins and regulatory mechanisms nih.gov. The recognition of substrates by OGT is complex, involving both its catalytic domain and the tetratricopeptide repeat (TPR) domain, which can act as a protein substrate docking site nih.govbohrium.comnih.gov. Understanding the determinants of substrate specificity, including the amino acid sequences surrounding the modification site and potential OGT-interacting domains on substrates, is an ongoing area of research nih.govbohrium.comnih.gov. This knowledge is vital for predicting potential substrates of OGT inhibitors and for developing more targeted therapeutic strategies.

    Addressing Potential Off-Target Effects and Enhancing Specificity of OGT Inhibitors

    Addressing potential off-target effects and enhancing the specificity of OGT inhibitors are critical considerations for their successful application in research and therapy. Like many pharmacological agents, OGT inhibitors can potentially interact with unintended targets, leading to confounding experimental results or adverse effects researchgate.netharvard.eduoncotarget.comoup.com.

    Q & A

    Basic Research Questions

    Q. What are the biochemical and pharmacological characteristics of Ogt-IN-2 that support its use in studying O-GlcNAc transferase (OGT) inhibition?

    • Answer : this compound is a dual inhibitor of sOGT and ncOGT isoforms with IC50 values of 30 µM and 53 µM, respectively, as validated in enzymatic assays . Its molecular structure (C23H27</ClN2O3S, MW: 446.99) and specificity make it suitable for probing OGT’s role in articular diseases. Researchers should confirm these values using orthogonal assays (e.g., fluorescence polarization) and compare results to published kinetic data to ensure reproducibility .

    Q. How should in vitro experiments be designed to evaluate this compound’s inhibitory effects on OGT activity?

    • Answer :

    • Experimental Setup : Use recombinant OGT isoforms (sOGT/ncOGT) in kinetic assays with UDP-GlcNAc as a substrate. Include positive controls (e.g., ST045849) and negative controls (DMSO vehicle).
    • Data Collection : Measure IC50 values via dose-response curves (e.g., 10–100 µM range) and validate with Western blotting for O-GlcNAcylated proteins.
    • Reproducibility : Document buffer conditions, enzyme purity, and assay temperature, as minor variations can alter IC50 .

    Q. What criteria should guide the selection of cellular models for studying this compound’s effects on articular diseases?

    • Answer : Prioritize models with high OGT expression (e.g., chondrocytes or synovial fibroblasts). Validate OGT inhibition using immunoblotting for O-GlcNAc levels. Include secondary assays (e.g., RNA-seq) to assess downstream pathways (e.g., NF-κB or TGF-β) and rule off-target effects .

    Advanced Research Questions

    Q. How can researchers address contradictions in reported IC50 values for this compound across different experimental systems?

    • Answer : Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). To resolve:

    • Meta-Analysis : Compare data across studies using standardized normalization (e.g., % inhibition relative to controls).
    • Cross-Validation : Replicate experiments in parallel with a reference inhibitor (e.g., ST045849) to calibrate results.
    • Statistical Modeling : Apply ANOVA or mixed-effects models to account for variability between labs .

    Q. What methodological strategies ensure robust integration of this compound data with multi-omics datasets (e.g., proteomics) in articular disease research?

    • Answer :

    • Data Harmonization : Use platforms like MaxQuant for label-free quantification of O-GlcNAcylated peptides. Normalize data to total protein levels.
    • Pathway Enrichment : Apply tools such as STRING or DAVID to link OGT inhibition to disease-relevant pathways (e.g., inflammation, ECM remodeling).
    • Validation : Corrogate findings with functional assays (e.g., siRNA knockdown of OGT targets) .

    Q. How should researchers mitigate confounding variables when testing this compound in animal models of osteoarthritis?

    • Answer :

    • Model Selection : Use age- and sex-matched cohorts to control for intrinsic OGT variability.
    • Dose Optimization : Conduct pharmacokinetic studies to establish tissue-specific exposure levels.
    • Blinding : Implement blinded scoring for histopathology (e.g., OARSI grading) to reduce bias .

    Key Methodological Recommendations

    • Data Integrity : Use attention-check questions in surveys or audits to detect fraudulent data in collaborative studies .
    • Ethical Reporting : Disclose all conflicts of interest and adhere to journal guidelines for supplementary data submission .
    • Literature Synthesis : Employ tools like ResearchGPT for systematic reviews but manually verify critical claims against primary sources .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.